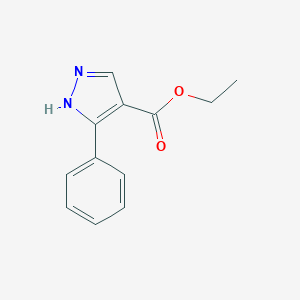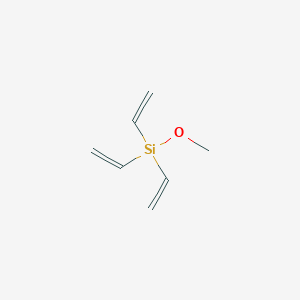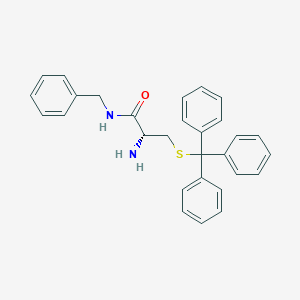
S-Trityl-L-cysteine-benzylamide
Descripción general
Descripción
S-Trityl-L-cysteine-benzylamide is a compound with the empirical formula C29H28N2OS . It is a derivative of S-Trityl-L-cysteine (STLC), a well-recognized lead compound known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . The compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket .
Molecular Structure Analysis
The molecular structure of S-Trityl-L-cysteine-benzylamide contains 64 bonds in total, including 36 non-H bonds, 25 multiple bonds, 9 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of S-Trityl-L-cysteine-benzylamide is 568.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Ligand-Exchange Separation of Amino Acids : S-Trityl-L-cysteine-benzylamide, among other cysteine-based selectors, has been used in ligand-exchange separation of amino acids. The trityl moiety increases enantiodiscrimination, and the study provided insights into how specific physico-chemical features of the chiral selector affect enantiorecognition (Natalini et al., 2008).
Cancer Research : It's a well-recognized lead compound known for anticancer activity. It targets the human mitotic kinesin Eg5, crucial for cell division. Research into its derivatives found that certain modifications enhanced its solubility and potential as a cytotoxic agent, offering a new approach for drug development (Radwan et al., 2019).
Specific Inhibition of Human Kinesin Eg5 : It's a reversible, tight-binding inhibitor of Eg5, blocking mitotic progression. This specificity offers potential for developing potent mitotic inhibitors for cancer treatment (Skoufias et al., 2006).
Metabonomic Investigation : In a study on tributyl phosphate exposure in rats, S-Trityl-L-cysteine-benzylamide-related metabolites were identified, indicating its relevance in biochemical and toxicological studies (Neerathilingam et al., 2010).
Peptide and Protein Chemistry : Its use in peptide synthesis and the modification of cysteine side chains in peptides has been explored, such as in the synthesis of peptides with C-terminal esters, highlighting its utility in bioorganic chemistry and protein engineering (Diaz-Rodriguez et al., 2015).
Cell Surface Studies : It affects cell surface properties in leukemia cells, causing disorganization of cell membranes, thus highlighting its potential for research in cell biology and pharmacology (Kessel et al., 1976).
Polymerization Studies : The synthesis and radical polymerization of N-methacryloyl-S-trityl-L-cysteine methyl ester were examined, showing its utility in the field of polymer science (Kudo et al., 1999).
Fluorescent Sensing : A study developed a fluorescent sensor for detecting cysteine in water using a trication based on benzimidazolium and imidazolium, with S-Trityl-L-cysteine-benzylamide potentially playing a role in this kind of research (Singh et al., 2015).
Safety And Hazards
The safety data sheet for a related compound, S-Trityl-L-cysteine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .
Propiedades
IUPAC Name |
(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTRMHWUVLZQSM-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Trityl-L-cysteine-benzylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



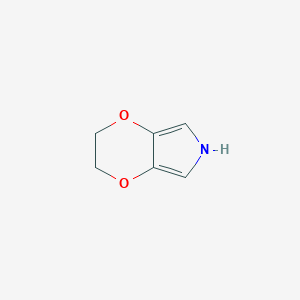
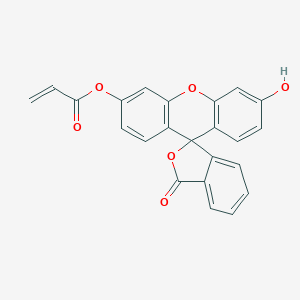
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
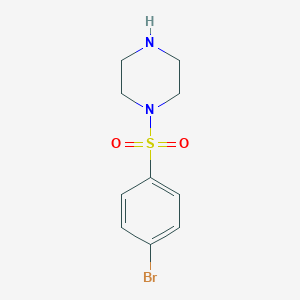
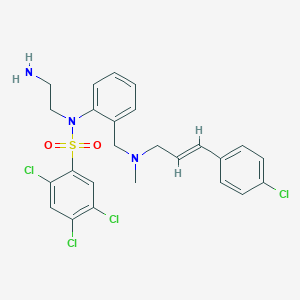
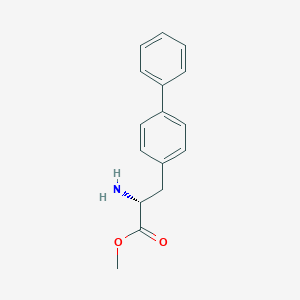
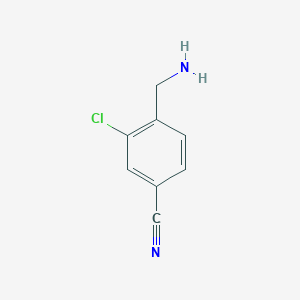
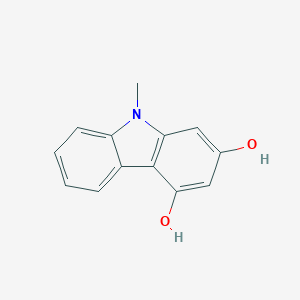
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
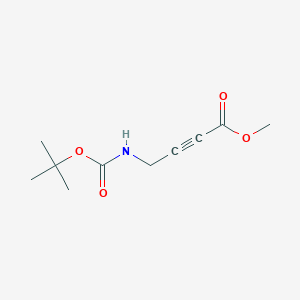
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
